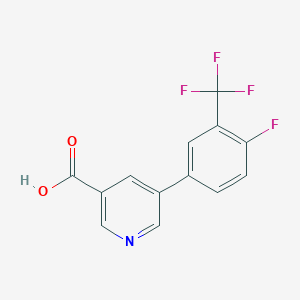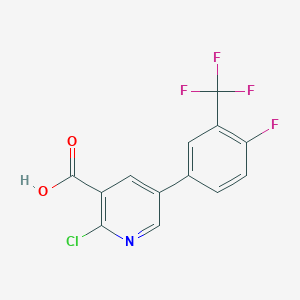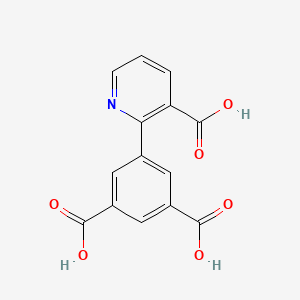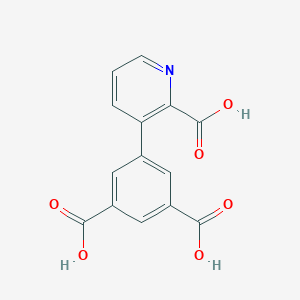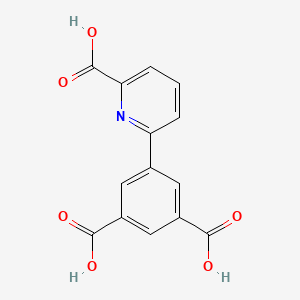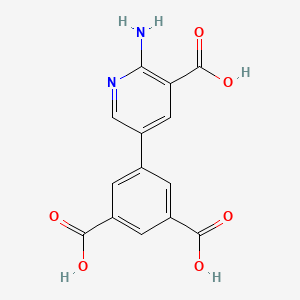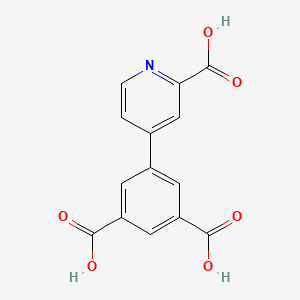
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95% (5-F3TMPA-95%), is an important organic compound that has a wide range of applications in the scientific research field. It is a derivative of nicotinic acid, a naturally occurring compound found in many plants and animals. 5-F3TMPA-95% has been used in a variety of studies, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the analysis of proteins and other biomolecules.
科学的研究の応用
5-F3TMPA-95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of drugs, such as the anticonvulsant drug gabapentin. It has also been used as a catalyst in organic reactions, such as the synthesis of polyoxometalates and the preparation of polyols. 5-F3TMPA-95% has also been used as a reagent in the analysis of proteins and other biomolecules, such as in the analysis of DNA and RNA.
作用機序
The mechanism of action of 5-F3TMPA-95% is not completely understood. However, it is believed to act as an inhibitor of nicotinic acid receptors, which are involved in the regulation of many physiological processes. It has also been suggested that 5-F3TMPA-95% may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TMPA-95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways, as well as in the regulation of the metabolism of certain biomolecules. In addition, 5-F3TMPA-95% has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and acetylcholinesterase.
実験室実験の利点と制限
The use of 5-F3TMPA-95% in lab experiments has several advantages and limitations. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 5-F3TMPA-95% is toxic and should be handled with care.
将来の方向性
There are several possible future directions for the use of 5-F3TMPA-95% in scientific research. One potential application is in the development of new drugs and therapeutics. Additionally, it may have potential applications in the study of cell signaling pathways and the regulation of metabolism. Finally, it may have potential applications in the development of new analytical techniques, such as in the analysis of proteins and other biomolecules.
合成法
5-F3TMPA-95% can be synthesized from nicotinic acid by a series of reactions. The first step is to convert nicotinic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 4-fluoro-3-trifluoromethylphenol in the presence of a base, such as triethylamine, to form 5-F3TMPA-95%. This method has been shown to be efficient and cost-effective, with yields of up to 95%.
特性
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c1-22-12-9(13(20)21)4-8(6-19-12)7-2-3-11(15)10(5-7)14(16,17)18/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBPQDEPHQOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688276 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-51-9 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

